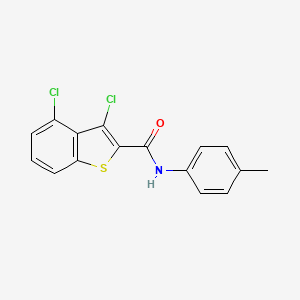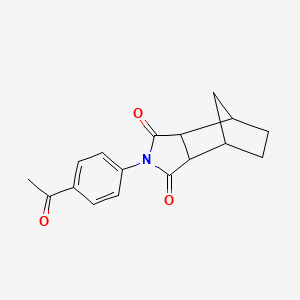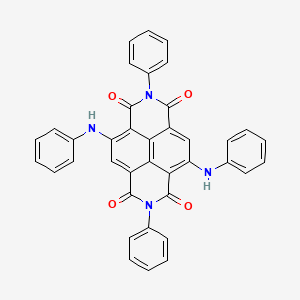![molecular formula C23H22Br2N2O B11698402 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698402.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with carbazole, bromination at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Introduction of the 3,5-dimethylphenylamino group through a nucleophilic substitution reaction.
Alcohol Formation: The final step involves the formation of the propan-2-ol group, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Application in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In an industrial context, its electronic properties could be harnessed in devices.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol: can be compared with other carbazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct electronic, chemical, and biological properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C23H22Br2N2O |
|---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylanilino)propan-2-ol |
InChI |
InChI=1S/C23H22Br2N2O/c1-14-7-15(2)9-18(8-14)26-12-19(28)13-27-22-5-3-16(24)10-20(22)21-11-17(25)4-6-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3 |
InChI Key |
FVOFWZSDBIAJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B11698322.png)

![2,7-bis[(4-methyl-1-piperazinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B11698326.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698332.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11698335.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698337.png)
![N-(2,4-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698342.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698346.png)

![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698373.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11698375.png)


